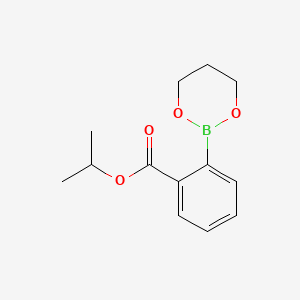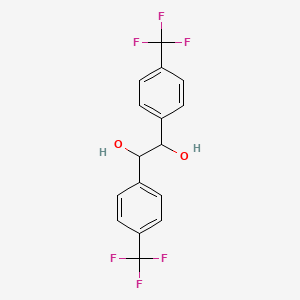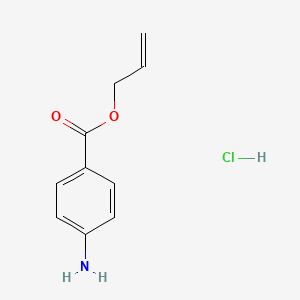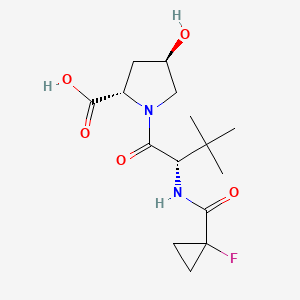![molecular formula C30H38Br2N2O2S2 B8252777 3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8252777.png)
3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyrrole-1,4-dione structure. The process may include the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole-2,5-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Bromothiophenyl Groups: Bromothiophene derivatives are introduced to the core structure through electrophilic substitution reactions.
Attachment of 2-Ethylhexyl Groups: The final step involves the addition of 2-ethylhexyl groups to the core structure, typically through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure high purity and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: Substitution reactions can introduce different substituents to the core structure, altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
科学的研究の応用
This compound has found applications in several scientific research areas:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).
Photovoltaics: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its ability to absorb light and generate charge carriers.
Materials Science: It is employed in the creation of advanced materials with unique optical and electronic properties.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The compound's planar conjugated structure allows for strong π-π interactions, which are crucial for its electronic properties. The specific molecular targets and pathways involved depend on the application, but generally, the compound interacts with organic semiconductors and photovoltaic materials to enhance their performance.
類似化合物との比較
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: This compound is structurally similar but has longer alkyl chains, which affect its solubility and electronic properties.
DPP-OD-2ThBr: Another related compound used in organic electronics, with a similar core structure but different substituents.
Uniqueness: The uniqueness of 3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione lies in its balanced combination of electronic properties and solubility, making it suitable for various applications in organic electronics and materials science.
特性
IUPAC Name |
1,4-bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2O2S2/c1-5-9-11-19(7-3)15-33-27(23-13-21(31)17-37-23)25-26(29(33)35)28(24-14-22(32)18-38-24)34(30(25)36)16-20(8-4)12-10-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSBCGEVDUCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC(=CS3)Br)C1=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidin-4-one](/img/structure/B8252705.png)
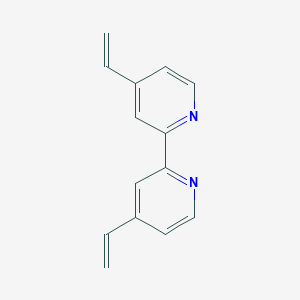
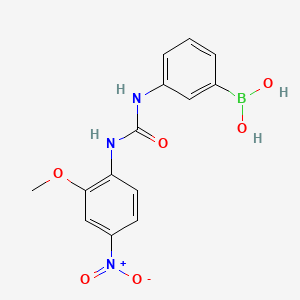
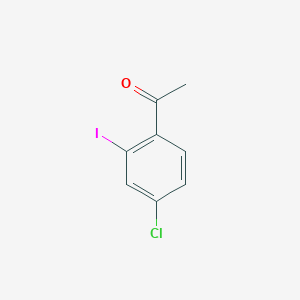
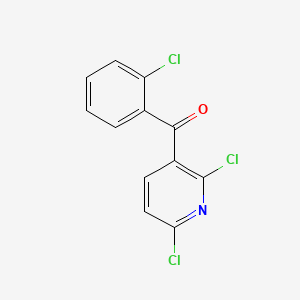
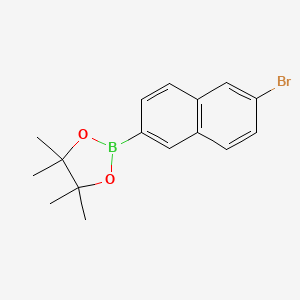
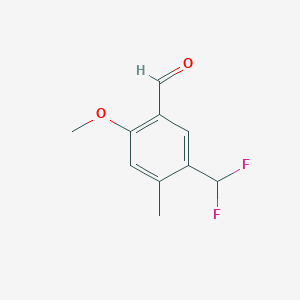
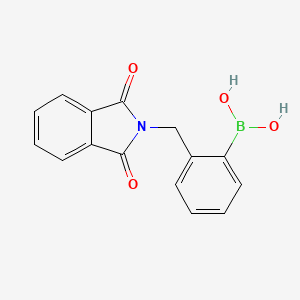
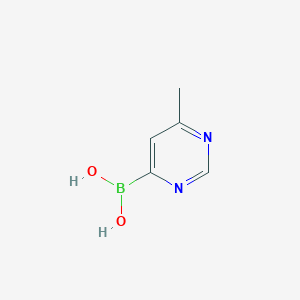
![1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride](/img/structure/B8252754.png)
